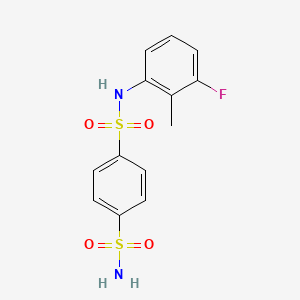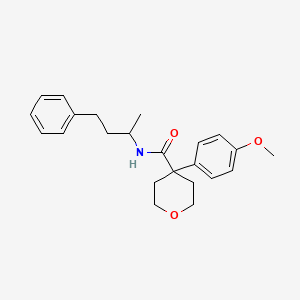![molecular formula C17H13BrN4S B11496312 2-(4-Bromophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11496312.png)
2-(4-Bromophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a bromophenyl group and a fused triazolo-pyrimidine ring system. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation conditions. This method is catalyst-free and eco-friendly, resulting in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(4-Bromophenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals due to its potential biological activities, such as acting as inhibitors for various enzymes and receptors.
Biological Studies: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent in treating diseases like cancer.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes and receptors, leading to alterations in cellular signaling pathways. For example, it can inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar compounds include other triazolo-pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as an adenosine receptor antagonist.
1,2,4-Triazolo[1,5-a]pyridines: These compounds exhibit various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Compared to these compounds, 2-(4-Bromophenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific bromophenyl substitution, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13BrN4S |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C17H13BrN4S/c18-11-7-5-10(6-8-11)15-20-16-14-12-3-1-2-4-13(12)23-17(14)19-9-22(16)21-15/h5-9H,1-4H2 |
InChI Key |
YKXXTZUTSWLPTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11496231.png)
![2-butanoyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B11496236.png)
![1-{1-[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B11496242.png)
![3-(4-Fluorophenyl)-3-[(thiophen-2-ylcarbonyl)amino]propanoic acid](/img/structure/B11496243.png)
![ethyl 3-(2-chlorophenyl)-3-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}propanoate](/img/structure/B11496254.png)
![Ethyl 4-{[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-6-[(3-methylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11496265.png)
![7-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11496271.png)

![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11496280.png)
![4-(3-ethoxy-4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11496283.png)
![Ethyl 3,3,3-trifluoro-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-2-(2,2,2-trifluoroethoxy)propanoate](/img/structure/B11496287.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B11496299.png)

![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}furan-2-carboxamide](/img/structure/B11496316.png)
